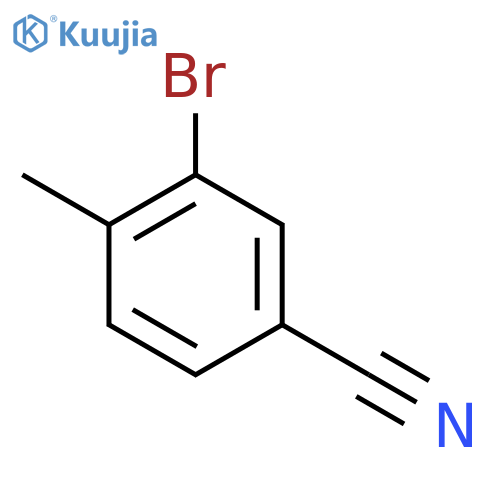Cas no 42872-74-2 (3-Bromo-4-methylbenzonitrile)

3-Bromo-4-methylbenzonitrile structure
商品名:3-Bromo-4-methylbenzonitrile
3-Bromo-4-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methylbenzonitrile
- Benzonitrile, 3-bromo-4-methyl-
- 2-Bromo-4-cyanotoluene
- 3-Brom-4-methyl-benzonitril
- 3-bromo-4-methylbenzenecarbonitrile
- 3-bromo-4-methyl-benzonitrile
- 3-bromo-4-tolunitrile
- 3-Bromo-p-tolunitrile
- 3-Brom-p-toluylsaeure-nitril
- 4-METHYL-3-BROMOBENZONITRILE
- p-Tolunitrile,3-bromo- (6CI)
- Z1255458213
- AKOS005255307
- EN300-111680
- STR08064
- SY013763
- DTXSID70554101
- PS-8275
- 3-Bromo-4-methylbenzonitrile, 97%
- Benzonitrile,3-bromo-4-methyl-
- AM20060961
- VXUMRYMTYKDWMO-UHFFFAOYSA-N
- SCHEMBL1233203
- AB29736
- MFCD06797818
- J-511940
- Bromo - p - tolunitrile
- 2-bromo-4-cyano-toluene
- AC-5481
- CS-W003347
- bromo-p-toluonitrile
- FT-0648027
- bromo-p-tolunitrile
- 42872-74-2
- bromo p tolunitrile
-
- MDL: MFCD06797818
- インチ: 1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
- InChIKey: VXUMRYMTYKDWMO-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C#N)Br
計算された属性
- せいみつぶんしりょう: 194.96800
- どういたいしつりょう: 194.96836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.517
- ゆうかいてん: 41-45 °C (lit.)
- ふってん: 259℃ at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.591
- すいようせい: Insoluble in water.
- PSA: 23.79000
- LogP: 2.62918
- ようかいせい: 未確定
3-Bromo-4-methylbenzonitrile セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302,H312,H332
- 警告文: P280
- 危険物輸送番号:UN3439
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36
-
危険物標識:

- 包装グループ:III
- 危険レベル:6.1
- リスク用語:R20/21/22
- 包装等級:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:6.1
3-Bromo-4-methylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Bromo-4-methylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015885-25g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 98% | 25g |
¥68 | 2024-05-23 | |
| eNovation Chemicals LLC | D690657-100g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | >97% | 100g |
$130 | 2024-07-20 | |
| Enamine | EN300-111680-0.5g |
3-bromo-4-methylbenzonitrile |
42872-74-2 | 95% | 0.5g |
$21.0 | 2023-10-27 | |
| Fluorochem | 077916-25g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 95% | 25g |
£23.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D954008-500g |
3-Bromo-4-Methylbenzonitrile |
42872-74-2 | 97% | 500g |
$195 | 2024-06-07 | |
| abcr | AB206750-5 g |
3-Bromo-4-methylbenzonitrile, 97%; . |
42872-74-2 | 97% | 5g |
€72.90 | 2023-05-06 | |
| abcr | AB206750-10 g |
3-Bromo-4-methylbenzonitrile, 97%; . |
42872-74-2 | 97% | 10g |
€80.40 | 2023-05-06 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0564629551-5g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 97% | 5g |
¥ 51.1 | 2024-07-20 | |
| eNovation Chemicals LLC | D488358-25g |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 97% | 25g |
$200 | 2024-06-05 | |
| TRC | B697053-1000mg |
3-Bromo-4-methylbenzonitrile |
42872-74-2 | 1g |
$ 75.00 | 2023-04-18 |
3-Bromo-4-methylbenzonitrile 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
42872-74-2 (3-Bromo-4-methylbenzonitrile) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:42872-74-2)3-Bromo-4-methylbenzonitrile

清らかである:99%
はかる:500g
価格 ($):161.0
atkchemica
(CAS:42872-74-2)3-Bromo-4-methylbenzonitrile

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ